molecular formula C10H11F2N B3308275 3-[(2,6-Difluorophenyl)methyl]azetidine CAS No. 937626-37-4

3-[(2,6-Difluorophenyl)methyl]azetidine

Cat. No.: B3308275
CAS No.: 937626-37-4
M. Wt: 183.2 g/mol
InChI Key: MSJRWRPIDVGOMR-UHFFFAOYSA-N
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Description

3-[(2,6-Difluorophenyl)methyl]azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2,6-difluorophenylmethyl group.

Preparation Methods

The synthesis of 3-[(2,6-Difluorophenyl)methyl]azetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the use of γ-chloroamine as a starting material, which undergoes cyclization in the presence of bases such as potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) or sodium hydride (NaH) in dimethylformamide (DMF) . Industrial production methods may involve similar cyclization reactions but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3-[(2,6-Difluorophenyl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or modified using nucleophiles such as sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(2,6-Difluorophenyl)methyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,6-Difluorophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-[(2,6-Difluorophenyl)methyl]azetidine can be compared with other azetidine derivatives, such as:

    3-(Phenylmethyl)azetidine: Lacks the fluorine substituents, which may affect its reactivity and biological activity.

    3-[(2,4-Difluorophenyl)methyl]azetidine: Similar structure but with different fluorine substitution pattern, potentially leading to different properties.

    3-[(2,6-Dichlorophenyl)methyl]azetidine: Chlorine substituents instead of fluorine, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-[(2,6-difluorophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJRWRPIDVGOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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